![molecular formula C13H24O5 B13761623 2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester CAS No. 7328-19-0](/img/structure/B13761623.png)
2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate is an organic compound with the molecular formula C13H24O5 and a molecular weight of 260.326660 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes multiple ether linkages and an acrylate group.
Preparation Methods
The synthesis of 2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate typically involves the reaction of 2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl alcohol with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Addition Reactions: The acrylate group can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common reagents and conditions used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and nucleophiles for addition reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group is highly reactive and can participate in various addition reactions, leading to the formation of polymers with specific properties . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reagents used.
Comparison with Similar Compounds
2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate can be compared with other similar compounds, such as:
2-[2-(2-ethoxyethoxy)methylethoxy]methylethyl acrylate: This compound has a similar structure but with ethoxy groups instead of methoxy groups, leading to different physical and chemical properties.
2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl methacrylate: This compound has a methacrylate group instead of an acrylate group, which affects its reactivity and polymerization behavior.
The uniqueness of 2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate lies in its specific combination of ether linkages and acrylate functionality, which imparts desirable properties for various applications.
Properties
CAS No. |
7328-19-0 |
|---|---|
Molecular Formula |
C13H24O5 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-[3-(3-methoxypropoxy)propoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C13H24O5/c1-3-13(14)18-12-6-11-17-10-5-9-16-8-4-7-15-2/h3H,1,4-12H2,2H3 |
InChI Key |
ORIJKRXMXFORNS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCOCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



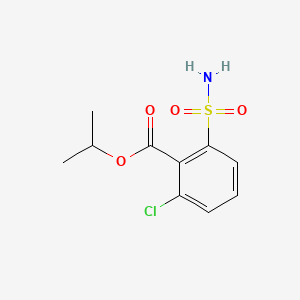
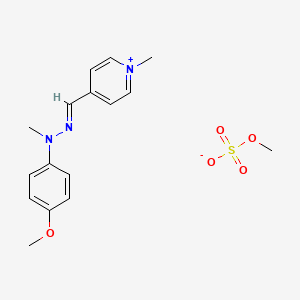
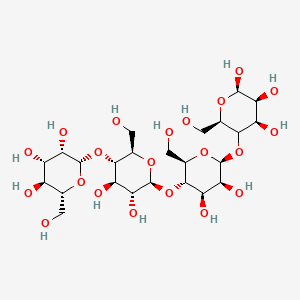
![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)


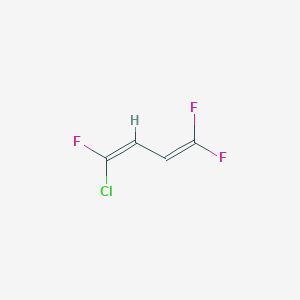
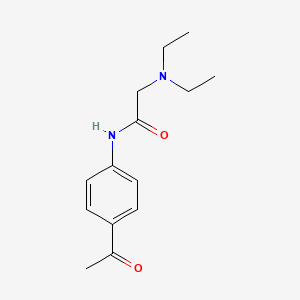
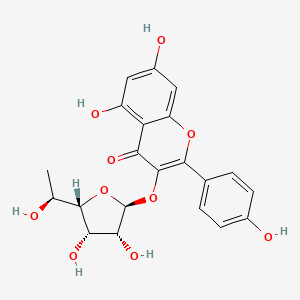

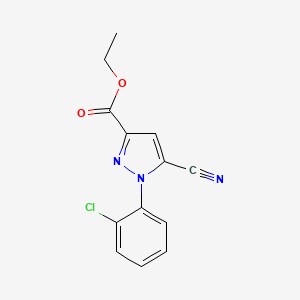
![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)

